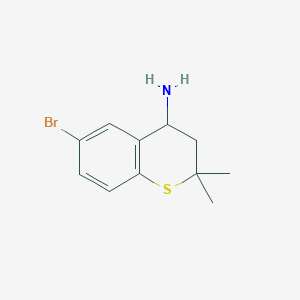

6-Bromo-2,2-dimethylthiochroman-4-amine

Description

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrothiochromen-4-amine |

InChI |

InChI=1S/C11H14BrNS/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |

InChI Key |

AAGQBPFGXQGNGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(S1)C=CC(=C2)Br)N)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Bromo 2,2 Dimethylthiochroman 4 Amine

Reactions of the Amine Group

The primary amine group at the C-4 position of the thiochroman (B1618051) ring is a versatile functional handle for introducing a variety of substituents and for constructing more complex molecular architectures. Its nucleophilic character allows it to readily participate in reactions such as acylations, alkylations, and formations of heterocyclic linkages.

Acylation and Alkylation Reactions

The primary amine of thiochroman-4-amine derivatives can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the acylation of similar amino-heterocycles, such as 5-bromo-2-methylpyridin-3-amine, is a standard procedure. In one example, this compound was reacted with acetic anhydride in acetonitrile with a catalytic amount of sulfuric acid to yield the corresponding acetamide. This type of reaction is broadly applicable and suggests that 6-Bromo-2,2-dimethylthiochroman-4-amine would undergo similar transformations to produce a range of N-acyl derivatives.

Alkylation of the amine group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. These reactions typically involve the use of alkyl halides or other alkylating agents.

Formation of Isothiocyanates and Other Heterocyclic Linkages

The conversion of the primary amine to an isothiocyanate group (-N=C=S) is a valuable transformation for creating derivatives for biological screening and as intermediates for further synthesis. A common method for this conversion is a one-pot, two-step procedure. evitachem.comresearchgate.net The amine is first reacted with carbon disulfide (CS₂) in the presence of an organic base, such as triethylamine (Et₃N), to form a dithiocarbamate salt intermediate. evitachem.comresearchgate.net This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. evitachem.comresearchgate.net

A modern and efficient desulfurizing agent used for this purpose is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). evitachem.comresearchgate.net The reaction is often carried out in a solvent like dichloromethane (DCM) and can be accelerated using microwave irradiation, leading to satisfactory or very good yields (25–97%) for a range of alkyl and aryl amines. evitachem.comresearchgate.net This methodology is expected to be applicable to 6-Bromo-2,2-dimethylthiochroman-4-amine for the synthesis of its corresponding isothiocyanate derivative.

The amine group also serves as a key component in the formation of various heterocyclic rings. For example, in the synthesis of pramipexole, a 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole derivative, an amino group is involved in a cyclization reaction with a thiourea moiety. google.com This highlights the potential of the amine in 6-Bromo-2,2-dimethylthiochroman-4-amine to be used as a building block for constructing fused heterocyclic systems.

Nucleophilic Transformations of the Amine Moiety

The amine group in the thiochroman scaffold is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions. It can react with a wide range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. The specific reactivity can be influenced by the steric and electronic environment of the thiochroman ring system. evitachem.com

Transformations Involving the Aromatic Bromine Substituent

The bromine atom at the C-6 position of the aromatic ring provides a strategic point for modification, primarily through metal-catalyzed cross-coupling reactions or by conversion to an organometallic intermediate. These transformations are fundamental for introducing carbon-based substituents, thereby extending the molecular framework.

Cross-Coupling Reactions (e.g., Sonogashira Coupling with ethynyl moieties)

The Sonogashira cross-coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netscirp.org This reaction is widely used to install ethynyl moieties onto aromatic rings.

However, direct Sonogashira coupling on the 6-bromo-4,4-dimethylthiochromane scaffold has proven challenging. In attempts to synthesize Tazarotene, a related compound, the conventional Sonogashira reaction between 4,4-dimethyl-6-bromothiochromane and 2-methyl-3-butyn-2-ol was reported to be unsuccessful. google.com

To overcome this low reactivity, a modified strategy was developed. The thioether in the thiochromane ring was first oxidized to the corresponding S-oxide. This sulfoxide derivative then successfully underwent the Sonogashira coupling reaction. Following the coupling, the S-oxide was deoxygenated to restore the thioether, yielding the desired ethynyl-substituted thiochromane. google.com This multi-step process indicates that activation of the thiochromane ring system may be necessary to achieve successful cross-coupling at the 6-position.

Table 1: Sonogashira Coupling Strategy for 6-Bromo-thiochromane Derivatives

| Step | Reactant | Reaction | Product | Note |

|---|---|---|---|---|

| 1 | 4,4-dimethyl-6-bromothiochromane | Oxidation | 4,4-dimethyl-6-bromothiochromane-S-oxide | Activation of the ring system. |

| 2 | 4,4-dimethyl-6-bromothiochromane-S-oxide | Sonogashira Coupling with an alkyne | 6-ethynyl-4,4-dimethylthiochromane-S-oxide derivative | Successful C-C bond formation. |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an aryl halide into a highly reactive organometallic species, typically an organolithium or Grignard reagent. google.com This transformation is accomplished by treating the aryl bromide with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. The resulting organometallic intermediate is a powerful nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.

This two-step sequence allows for the introduction of groups that are not accessible through direct cross-coupling methods. For 6-Bromo-2,2-dimethylthiochroman-4-amine, this process would first involve the exchange of the bromine atom for a metal (e.g., lithium), forming a lithiated thiochromane intermediate. It is important to note that the acidic proton of the primary amine would also react with the alkyllithium reagent, requiring the use of at least two equivalents of the base.

Once the organometallic intermediate is formed, it can react with various electrophiles as shown in the table below.

Table 2: Potential Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Hydroxyalkyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkyl (e.g., Methyl) |

This methodology offers a versatile route to a wide range of 6-substituted thiochroman-4-amine derivatives, significantly expanding the chemical space accessible from the parent bromo-compound.

Chemical Modifications of the Thiochroman Ring System

The thiochroman ring is a key structural feature that offers specific sites for chemical modification. The presence of the sulfur heteroatom and the bromine substituent on the aromatic portion of the ring system are particularly important for derivatization.

The sulfur atom in the thiochroman ring is susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. nih.gov This transformation significantly alters the electronic and steric properties of the molecule, which can be useful in modulating its chemical and biological properties. The oxidation state of sulfur can range from +2 to +6, providing chemical versatility. nih.gov

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed to achieve this selectively. organic-chemistry.org For the conversion of 6-bromo-2,2-dimethylthiochroman-4-amine to its sulfoxide derivative, mild oxidizing agents are typically used. Controlled oxidation, often with one equivalent of an oxidant such as hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst, can yield the sulfoxide. organic-chemistry.org

Further oxidation to the sulfone is achieved using stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Reagents like meta-chloroperbenzoic acid (m-CPBA) or urea-hydrogen peroxide are effective for this transformation. organic-chemistry.org The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.org The formation of sulfone derivatives from similar thiochromane structures, such as Tazarotene, is a documented modification. axios-research.com

Table 1: Common Reagents for Sulfur Oxidation

| Target Product | Reagent(s) | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) with Tantalum Carbide catalyst | Controlled stoichiometry of H₂O₂ |

| Sulfone | Hydrogen Peroxide (H₂O₂) with Niobium Carbide catalyst | Excess H₂O₂ |

| Sulfone | Urea-Hydrogen Peroxide and Phthalic Anhydride | Metal-free, environmentally benign conditions |

| Sulfoxide/Sulfone | meta-Chloroperbenzoic acid (m-CPBA) | Stoichiometry dependent; 1 eq. for sulfoxide, >2 eq. for sulfone |

The 6-bromo-2,2-dimethylthiochroman-4-amine scaffold allows for functionalization at various positions, with the bromine atom at the C-6 position being a primary site for modification. This halogen atom serves as a versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. researchgate.net

Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds at the site of the aryl bromide. researchgate.netmdpi.com

Suzuki Coupling: Reaction with various arylboronic acids in the presence of a palladium catalyst and a base can introduce new aryl or heteroaryl groups at the C-6 position. mdpi.com This is a common strategy for elaborating complex molecular scaffolds.

Stille Coupling: This reaction involves the use of organotin reagents to couple with the aryl bromide, providing another route to diverse carbon-based substituents. jcu.edu.au

Sonogashira Coupling: The introduction of alkyne moieties is readily achieved by reacting the bromo-substituted thiochroman with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The synthesis of related compounds like 6-ethynyl-4,4-dimethyl-thiochroman demonstrates the feasibility of this transformation on the thiochroman ring system. axios-research.com

These cross-coupling reactions are highly efficient and tolerate a wide variety of functional groups, making them ideal for the late-stage diversification of the thiochroman core.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for C-6 Functionalization

| Reaction Name | Reagents | Bond Formed | Introduced Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C | Aryl, Heteroaryl |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | C-C | Alkyl, Alkenyl, Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | Alkynyl |

Synthesis of Complex Thiochroman-Based Heterocycles and Analogues

The thiochroman-4-amine structure serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group at the 4-position, in conjunction with the thiochroman core, can participate in various cyclization and condensation reactions to build new rings. Thiochroman-4-ones, which are structurally related to the target amine, are known to be versatile reagents for constructing a wide array of fused heterocycles, including pyrazoles, imidazoles, and thiazoles. researchgate.net Similar synthetic strategies can be adapted for 6-bromo-2,2-dimethylthiochroman-4-amine.

For instance, the primary amine can act as a nucleophile in reactions with bifunctional electrophiles to construct new heterocyclic rings fused to the thiochroman system. Reaction with reagents like ethyl bromopyruvate could potentially lead to the formation of pyrimidine or imidazole-fused systems, analogous to reactions seen with other amino-heterocycles. researchgate.net The development of such polycyclic structures is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with specific therapeutic properties. nih.gov

Computational and Theoretical Studies on 6 Bromo 2,2 Dimethylthiochroman 4 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound. However, specific data for 6-Bromo-2,2-dimethylthiochroman-4-amine is not available in published research.

Density Functional Theory (DFT) Investigations

No peer-reviewed studies presenting Density Functional Theory (DFT) investigations for 6-Bromo-2,2-dimethylthiochroman-4-amine could be located. Such studies would typically provide insights into the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 6-Bromo-2,2-dimethylthiochroman-4-amine is absent from the scientific literature. This data is essential for understanding the compound's chemical reactivity and its behavior as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for 6-Bromo-2,2-dimethylthiochroman-4-amine in the public research domain. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is critical for predicting its interaction with other molecules.

Molecular Modeling and Docking Studies

While the structure of 6-Bromo-2,2-dimethylthiochroman-4-amine suggests potential for biological activity, no specific molecular modeling or docking studies focused on its binding interactions with molecular targets have been published. These studies are vital for identifying potential therapeutic applications by simulating the compound's fit into the active site of proteins or enzymes.

Prediction of Stereochemical Outcomes

There is a lack of published computational research on the prediction of stereochemical outcomes for reactions involving 6-Bromo-2,2-dimethylthiochroman-4-amine. The presence of a chiral center at the C4 position suggests that stereoselectivity could be a key aspect of its chemistry, which would ideally be explored through theoretical calculations.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-Bromo-2,2-dimethylthiochroman-4-amine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its structure.

While specific spectral data for 6-Bromo-2,2-dimethylthiochroman-4-amine is not widely published in readily accessible literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the bromo-substituted ring, the proton attached to the nitrogen of the amine group, the proton at the C4 position, and the protons of the two methyl groups and the methylene (B1212753) group in the heterocyclic ring. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. Each carbon atom in the thiochroman (B1618051) backbone, the aromatic ring, and the methyl groups would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For instance, the carbons bonded to the bromine, sulfur, and nitrogen atoms would appear at characteristic chemical shift ranges.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 7.5 | 120 - 135 |

| C4-H | 4.0 - 4.5 | 50 - 60 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| C3-H₂ | 2.0 - 2.5 | 30 - 40 |

| C2-(CH₃)₂ | 1.2 - 1.5 | 25 - 30 |

| C-Br | - | 110 - 120 |

| C-S | - | 35 - 45 |

| C-N | - | 50 - 60 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): A standard mass spectrum of 6-Bromo-2,2-dimethylthiochroman-4-amine would show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of similar intensity. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of bromine, sulfur, and nitrogen atoms and distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction Analysis for Structural Elucidation and Stereochemistry Confirmation

For a chiral molecule like 6-Bromo-2,2-dimethylthiochroman-4-amine (due to the stereocenter at C4), X-ray crystallography of a single enantiomer or a derivative would be invaluable for confirming the absolute stereochemistry. In a research context, resolving the crystal structure would provide incontrovertible proof of the compound's identity and spatial arrangement. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Chromatography)

Chromatographic techniques are indispensable for the purification of synthetic compounds and the assessment of their purity.

Flash Chromatography: In the synthesis of 6-Bromo-2,2-dimethylthiochroman-4-amine, flash chromatography is a commonly employed technique for its purification from reaction byproducts and starting materials. This preparative liquid chromatography method uses a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate the components of a mixture based on their differential adsorption. The choice of solvent system is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

The purity of the isolated 6-Bromo-2,2-dimethylthiochroman-4-amine is then typically assessed using analytical chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can provide quantitative information about the percentage of the desired compound in the sample.

Role in Structure Activity Relationship Sar Studies

Design of Derivatives for Systematic Structural Variation

The design of derivatives based on the 6-Bromo-2,2-dimethylthiochroman-4-amine core is a fundamental aspect of SAR studies. This process involves the systematic variation of its structural features to probe the chemical space around the scaffold and to optimize its biological activity. Key modifications often focus on the amine group at the 4-position, the bromo substituent at the 6-position, and the gem-dimethyl groups at the 2-position.

The amine functionality is a primary site for derivatization. It can be acylated, alkylated, or incorporated into larger, more complex moieties to explore the impact of size, polarity, and hydrogen bonding potential on activity. For instance, the amine can be converted to amides or sulfonamides, introducing a variety of substituents that can interact with different pockets of a biological target.

The bromo group at the 6-position is another critical point for modification. Halogen atoms can influence a molecule's electronic properties, lipophilicity, and metabolic stability. In SAR studies, the bromo group might be replaced by other halogens (e.g., chloro, fluoro) or by other electron-withdrawing or electron-donating groups to assess the impact of these changes on efficacy and selectivity. nih.gov Studies on related thiochroman-4-one (B147511) derivatives have shown that electron-withdrawing groups at the 6-position can enhance antifungal activity. nih.gov Similarly, in other thiochromanone analogs, a chlorine substituent at this position was found to be beneficial for antibacterial activity. nih.gov

The 2,2-dimethyl groups contribute to the compound's lipophilicity and impose a specific conformational constraint on the thiochroman (B1618051) ring. In SAR explorations, these methyl groups could be varied to larger alkyl groups or replaced with a spirocyclic system to investigate the steric requirements of the target binding site.

A summary of potential derivatization sites on the 6-Bromo-2,2-dimethylthiochroman-4-amine scaffold is presented below:

| Derivatization Site | Potential Modifications | Purpose in SAR Studies |

| 4-Amine Group | Acylation, Alkylation, Sulfonylation | Explore hydrogen bonding, polarity, and steric interactions. |

| 6-Bromo Group | Replacement with other halogens or functional groups | Modulate electronic properties, lipophilicity, and metabolic stability. |

| 2,2-Dimethyl Groups | Variation of alkyl substituents, spirocyclization | Investigate steric tolerance and conformational preferences. |

Methodological Approaches to Correlate Structural Features with Chemical Reactivity or Interaction Modalities

To systematically correlate the structural features of 6-Bromo-2,2-dimethylthiochroman-4-amine derivatives with their chemical reactivity or biological interactions, researchers employ a variety of methodological approaches. These range from qualitative SAR analysis to more quantitative computational methods.

A primary approach involves the synthesis of a focused set of analogs followed by biological testing. The comparison of the activities of these analogs allows for the deduction of qualitative SAR. For example, by comparing the activity of the 6-bromo derivative with a 6-chloro or 6-unsubstituted analog, the contribution of the halogen at that position can be inferred. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced computational approach. nih.govnih.gov In a QSAR study, the biological activity of a series of compounds is correlated with their physicochemical properties, which are represented by calculated molecular descriptors. For thiochromane analogs, these descriptors could include:

Electronic Descriptors: Hammett constants, dipole moment, and electrostatic potential maps to quantify the influence of substituents like the 6-bromo group.

Steric Descriptors: Molar refractivity, van der Waals volume, and shape indices to model the effect of the 2,2-dimethyl groups and modifications at the 4-amine.

Lipophilicity Descriptors: LogP or LogD values to account for the compound's ability to cross cell membranes.

By developing a statistically significant QSAR model, researchers can predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov

Molecular docking is another powerful computational tool used to understand the interaction modalities of thiochroman-4-amine derivatives. This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. This information is invaluable for rationally designing new derivatives with improved interactions.

Development of Libraries of Thiochroman Amine Analogues for Research Purposes

The development of compound libraries based on the thiochroman amine scaffold is a strategic approach to efficiently explore a wide range of chemical diversity and to identify novel hits in drug discovery campaigns. These libraries are typically created using combinatorial or parallel synthesis techniques, which allow for the rapid generation of a large number of related compounds. enamine.netanaxlab.com

Primary amines, such as 6-Bromo-2,2-dimethylthiochroman-4-amine, are excellent starting points for library synthesis due to the versatility of the amine group in chemical reactions. enamine.net A common strategy for library development involves a "scaffold decoration" approach. enamine.net In this method, the core thiochroman amine scaffold is reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), to generate a library of amides, sulfonamides, or secondary amines, respectively.

The design of these libraries is often guided by computational methods to ensure that the resulting compounds cover a broad and relevant chemical space. This can involve selecting building blocks based on their physicochemical properties to maximize diversity or focusing the library around a particular biological target.

Specialized chemical suppliers offer services for the synthesis of custom compound libraries for research purposes. enamine.netanaxlab.com These services can provide researchers with access to a large number of novel thiochroman amine analogues for screening in various biological assays, accelerating the early stages of drug discovery. anaxlab.com The availability of a diverse library of such compounds is crucial for identifying initial lead compounds and for building a comprehensive understanding of the SAR for this important chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.